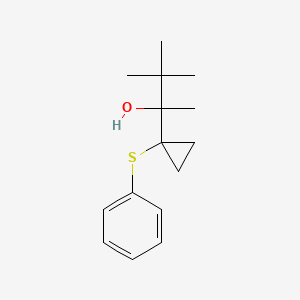
3,3-Dimethyl-2-(1-(phenylthio)cyclopropyl)butan-2-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dimethyl-2-(1-(phenylthio)cyclopropyl)butan-2-OL is an organic compound that belongs to the class of alcohols It features a cyclopropyl group attached to a butanol backbone, with a phenylthio substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-2-(1-(phenylthio)cyclopropyl)butan-2-OL typically involves the reaction of cyclopropyl derivatives with phenylthio reagents under controlled conditions. One common method involves the use of cyclopropylcarbinol and phenylthiol in the presence of a base such as sodium hydride. The reaction is carried out in an inert atmosphere to prevent oxidation and is typically performed at low temperatures to ensure high yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient catalytic processes to enhance yield and reduce costs. Catalysts such as palladium or nickel complexes can be employed to facilitate the coupling reactions. The use of continuous flow reactors can also improve the scalability and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-2-(1-(phenylthio)cyclopropyl)butan-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to form alkanes or alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The phenylthio group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide, potassium tert-butoxide in tetrahydrofuran.
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Alkanes, secondary alcohols.
Substitution: Various substituted cyclopropyl derivatives.
Scientific Research Applications
3,3-Dimethyl-2-(1-(phenylthio)cyclopropyl)butan-2-OL has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-2-(1-(phenylthio)cyclopropyl)butan-2-OL involves its interaction with specific molecular targets and pathways. The phenylthio group can interact with enzymes and receptors, modulating their activity. The cyclopropyl group can also influence the compound’s binding affinity and specificity. These interactions can lead to various biological effects, including inhibition of microbial growth or modulation of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3,3-Dimethyl-2-butanol: A structurally similar compound with a butanol backbone but lacking the phenylthio and cyclopropyl groups.
2-(Phenylthio)ethanol: Contains a phenylthio group but lacks the cyclopropyl and dimethyl substituents.
Cyclopropylmethanol: Features a cyclopropyl group but lacks the phenylthio and dimethyl substituents.
Uniqueness
3,3-Dimethyl-2-(1-(phenylthio)cyclopropyl)butan-2-OL is unique due to the combination of its cyclopropyl, phenylthio, and dimethyl groups. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above. The presence of the phenylthio group, in particular, enhances its potential for biological activity and makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C15H22OS |
|---|---|
Molecular Weight |
250.4 g/mol |
IUPAC Name |
3,3-dimethyl-2-(1-phenylsulfanylcyclopropyl)butan-2-ol |
InChI |
InChI=1S/C15H22OS/c1-13(2,3)14(4,16)15(10-11-15)17-12-8-6-5-7-9-12/h5-9,16H,10-11H2,1-4H3 |
InChI Key |
WICLJFACNSLJFK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(C)(C1(CC1)SC2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chloro-5,6-diphenylthieno[2,3-d]pyrimidine](/img/structure/B13092013.png)
![Ethyl 7-chloro-5-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B13092021.png)
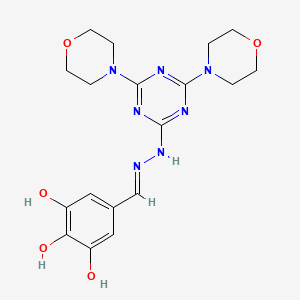
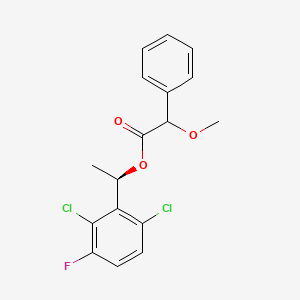
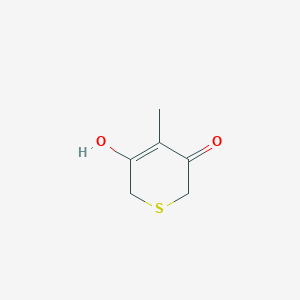
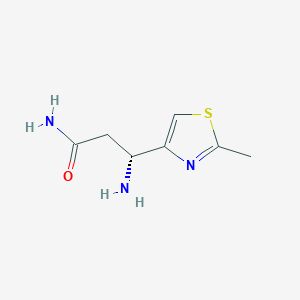
![4-(3,4,8,8a-tetrahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)aniline](/img/structure/B13092057.png)

![2,3-Dimethoxypyrido[2,3-b]pyrazine](/img/structure/B13092070.png)
![1-[(5-Chloro-1-methyl-1H-imidazol-2-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13092079.png)

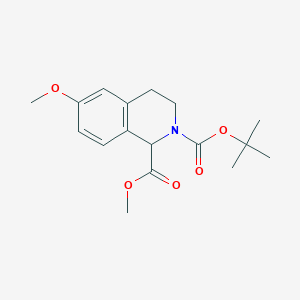
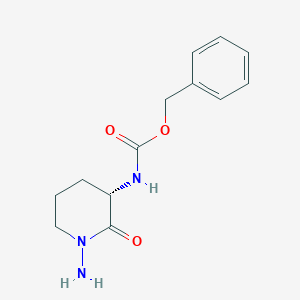
![Di-tert-butyl 2,5-diazaspiro[3.4]octane-2,5-dicarboxylate](/img/structure/B13092093.png)
